molecular formula C16H15NO4 B1270183 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid CAS No. 58933-52-1

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid

Cat. No.: B1270183
CAS No.: 58933-52-1
M. Wt: 285.29 g/mol
InChI Key: QWHYEFZPTSTTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is a synthetic organic compound serving as a key protected intermediate in chemical and pharmaceutical research. This benzyloxycarbonyl (Cbz or Z)-protected derivative is designed to mask the reactivity of the primary amine group on the aminomethylbenzoic acid core, a functionality known to be a valuable building block . Its primary research application is in solid-phase peptide synthesis (SPPS) and the synthesis of complex organic molecules, where it acts as a scaffold or a conformational constraint . Incorporating this benzoic acid derivative into peptide chains can help restrict the peptide's flexibility, potentially leading to improved metabolic stability and binding affinity by promoting bioactive conformations . The Cbz protecting group can be selectively removed under mild hydrogenolysis conditions, allowing for precise sequential synthesis. Researchers value this compound for developing novel peptide-based therapeutics, protease inhibitors, and other biologically active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(phenylmethoxycarbonylaminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHYEFZPTSTTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363175
Record name 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58933-52-1
Record name 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Protection of 4-Aminomethylbenzoic Acid

The most straightforward method involves reacting 4-aminomethylbenzoic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.

Procedure :

  • Substrate Preparation : 4-Aminomethylbenzoic acid is synthesized via catalytic hydrogenation of 4-carboxybenzaldehyde oxime or its alkyl esters.
  • Protection Step :
    • 4-Aminomethylbenzoic acid (1.32 mmol) is dissolved in water and cooled to 0°C.
    • Sodium carbonate (2.9 mmol) is added to adjust pH >10.
    • Benzyl chloroformate (1.1 eq) in dioxane is added dropwise.
    • The mixture is stirred at 0°C for 15 hours, acidified with HCl, and extracted to yield Cbz-AMBA.

Key Data :

  • Yield : 85–93%.
  • Purity : >99% (HPLC).

Alternative Route: Hydrolysis and Ammoniation of Cyanobenzyl Chloride

A cost-effective industrial approach avoids hydrogenation by using cyanobenzyl chloride as the starting material.

Procedure :

  • Hydrolysis : Cyanobenzyl chloride is hydrolyzed in sulfuric acid to form 4-chloromethylbenzoic acid.
  • Amination :
    • 4-Chloromethylbenzoic acid reacts with ammonia in the presence of urotropine (hexamethylenetetramine) at 15–30°C.
    • The product is recrystallized to obtain AMBA, which is subsequently protected with Cbz-Cl.

Optimization :

  • Catalyst : Urotropine reduces side products (e.g., secondary amines) by 40% compared to uncatalyzed reactions.
  • Yield : 78–85% after recrystallization.

Critical Reaction Parameters

Catalytic Hydrogenation Conditions

The synthesis of 4-aminomethylbenzoic acid (AMBA) via hydrogenation of oxime intermediates is highly sensitive to:

Parameter Optimal Range Impact on Yield
Catalyst 5–10% Pd/C Maximal activity
Stirring Speed 1,200–1,700 rpm ↑ H₂ diffusion → ↑ conversion
NaOH Equivalents 3.0–4.0 eq Prevents over-reduction

Example :

  • At 1,500 rpm and 5% Pd/C, AMBA yield reaches 93.5%.
  • Lower stirring speeds (700 rpm) reduce yield to 62.9%.

Protection Reaction Optimization

The Cbz protection step requires precise pH control:

Condition Effect
pH >10 Ensures deprotonation of –NH₂
Temperature 0–5°C minimizes Cbz group hydrolysis

Side Reactions :

  • At pH <8, competing acylation of the carboxylic acid group occurs.

Industrial-Scale Production Strategies

Continuous Mother Liquor Recycling

Reusing the aqueous phase from the amination step improves cost efficiency:

Cycle AMBA Yield (%) Purity (%)
First Batch 78 99.5
Second Batch 85 99.2
Third Batch 82 98.8

Note : Residual urotropine in the mother liquor enhances reaction kinetics.

Comparative Analysis of Methods

Method Advantages Limitations
Direct Protection High purity (99.9%) Requires costly Pd/C catalyst
Hydrolysis-Amination Low-cost raw materials Multiple recrystallizations needed
Ultrasound Faster kinetics Limited scalability

Chemical Reactions Analysis

Types of Reactions

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce aminomethylbenzoic acid .

Mechanism of Action

The mechanism of action of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups. The compound can also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

4-{[(Benzyloxy)carbonyl]amino}benzoic Acid (CAS 5330-71-2)

  • Structure : Lacks the methylene spacer between the Cbz group and the benzoic acid.
  • Molecular Formula: C₁₅H₁₃NO₄; Molecular Weight: 271.28 g/mol .
  • Key Differences :
    • Reduced steric flexibility due to the absence of the methylene linker.
    • Lower molecular weight (271.28 vs. 285.30) may enhance solubility but reduce binding affinity in enzyme interactions.
  • Applications : Used in peptide synthesis but less commonly in HDAC inhibitor scaffolds compared to the target compound .

4-[(4-Carboxybenzoyl)amino]benzoic Acid (CAS 56419-89-7)

  • Structure: Contains a carboxybenzoyl group linked via an amino bond.
  • Molecular Formula: C₁₅H₁₁NO₅; Molecular Weight: 285.25 g/mol .
  • Key Differences: Additional carboxylic acid group increases acidity (pKa ~2–3 vs. ~4–5 for the target compound).
  • Applications : Explored in polymer chemistry and as a linker in bifunctional catalysts .

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic Acid (CAS 210963-04-5)

  • Structure : Features a tert-butoxycarbonyl (Boc) group instead of Cbz.
  • Molecular Formula: C₁₄H₁₉NO₄; Molecular Weight: 265.31 g/mol .
  • Key Differences: Boc group offers acid-labile protection, contrasting with the hydrogenolysis-sensitive Cbz group. Lower molecular weight and increased hydrophobicity due to the tert-butyl group.
  • Applications : Preferred in solid-phase peptide synthesis where acid-sensitive protecting groups are required .

4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic Acid Amides

  • Structure : Hydroxyl group at the 2-position and amide substituents.
  • Key Differences: Hydroxyl group enhances solubility in polar solvents (e.g., logP ~1.5 vs. ~2.2 for the target compound) .

Biological Activity

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the protection of amino groups and subsequent reactions to introduce the benzyloxycarbonyl group. The typical synthesis involves:

  • Protection of the Amino Group : Reacting 4-aminobenzoic acid with benzyl chloroformate in an alkaline medium.
  • Formation of the Final Product : Following a series of purification steps, the final compound is obtained with a high yield, typically around 90% .

Inhibition of Histone Deacetylases (HDACs)

One of the most significant biological activities associated with this compound is its role as a histone deacetylase inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in tumor suppression and immune response.

  • Mechanism of Action : The compound exhibits a substrate-competitive binding mode against HDAC8, leading to increased acetylation of histone substrates such as H3K27 and SMC3 at concentrations as low as 10 µM . This action has been linked to enhanced expression of genes related to T cell memory and effector functions.
  • In Vivo Studies : When administered intraperitoneally at a dose of 10 mg/kg in C57BL/6 mice, the compound significantly increased interleukin-2 expression in CD4+ T cells without observable toxicity, indicating its potential as an immunomodulatory agent .

Antiviral Activity

Another area of interest is the antiviral activity against HIV-1. Studies have shown that certain derivatives related to this compound can inhibit HIV replication effectively at sub-toxic concentrations.

  • Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as polyhydroxyphenyl moieties, significantly influences antiviral efficacy. Compounds with optimal configurations demonstrated effective inhibition against HIV-1 replication .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

Compound NameTarget Enzyme/ActivityIC50 (µM)Notes
This compoundHDAC80.036Selective inhibition; enhances T cell function
Compound A (related structure)HIV-1 replication<5Effective at sub-toxic concentrations
Compound B (related structure)Cholinesterase Inhibition36.05Moderate activity; comparison with marketed drugs

Case Study 1: Immunomodulatory Effects

In a controlled study involving C57BL/6 mice, administration of the compound led to significant modulation of T cell responses. The increase in interleukin-2 levels suggests that this compound may enhance immune responses, making it a candidate for further investigation in immunotherapy protocols.

Case Study 2: Antiviral Efficacy

A series of derivatives were tested for their ability to inhibit HIV-1 replication. The findings indicated that compounds structurally similar to this compound could serve as leads for developing new antiviral agents targeting HIV .

Q & A

Q. What are the established synthetic routes for 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid, and how is the product characterized?

The compound is synthesized via a multi-step procedure involving the coupling of benzyloxycarbonyl (Cbz)-protected amines with benzoic acid derivatives. For instance, Method IIIC (described in ) achieves a 90% yield by reacting intermediates under controlled conditions. Characterization typically employs 1H^1 \text{H} NMR (400 MHz, DMSO-d6d_6), with key peaks at δ 12.84 (s, carboxylic acid proton), 7.88–7.26 ppm (aromatic protons), and 5.04 ppm (Cbz methylene group) . Additional validation may include mass spectrometry (APCI+ m/z 286.4 [M+H]+^+) to confirm molecular weight .

Q. What functional groups in this compound are reactive under standard laboratory conditions?

The Cbz-protected amine is sensitive to hydrogenolysis (e.g., using H2_2/Pd-C) or acidic hydrolysis, while the benzoic acid moiety can undergo esterification, amidation, or salt formation. The methylene linker (CH2_2) between the Cbz group and the aromatic ring is stable under mild conditions but may participate in nucleophilic substitutions under harsh basic or acidic environments .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Cbz group or oxidation of the benzoic acid. Purity (>98%) should be verified via HPLC before use in sensitive reactions .

Advanced Research Questions

Q. How can conflicting 1H^1 \text{H}1H NMR data from different studies be resolved when characterizing this compound?

Discrepancies in chemical shifts (e.g., δ 7.88–7.26 ppm for aromatic protons) may arise from solvent effects (DMSO-d6d_6 vs. CDCl3_3) or impurities. To resolve this:

  • Compare spectra under identical solvent and temperature conditions.
  • Use 13C^{13} \text{C} NMR or HSQC to confirm assignments.
  • Perform column chromatography or recrystallization to isolate pure product and reacquire NMR .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Reaction Solvent: Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
  • Catalysis: Employ coupling agents like EDC/HOBt for amide bond formation.
  • Purification: Utilize reverse-phase HPLC or silica gel chromatography to remove byproducts (e.g., unreacted benzoic acid derivatives) .

Q. How can this compound serve as an intermediate in designing enzyme inhibitors?

The Cbz group enables selective deprotection to generate free amines for conjugation with pharmacophores. For example:

  • React the benzoic acid with activated esters (e.g., NHS esters) to link targeting moieties.
  • Use the methylene spacer to modulate steric effects in binding pockets (e.g., HDAC inhibitors) .

Q. What analytical methods are critical for detecting decomposition or byproducts during storage?

  • HPLC-MS: Monitor for hydrolysis products (e.g., free benzoic acid or Cbz-amine).
  • TGA/DSC: Assess thermal stability and degradation thresholds.
  • FT-IR: Track carbonyl group integrity (Cbz at ~1700 cm1^{-1}, benzoic acid at ~2500–3000 cm1^{-1}) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields?

Variations in melting points (>300°C in vs. unspecified in other studies) may stem from polymorphic forms or impurities. To reconcile:

  • Perform DSC to confirm melting behavior.
  • Reproduce synthesis using protocols from primary sources (e.g., ) and compare yields under standardized conditions.
  • Validate purity via elemental analysis or X-ray crystallography .

Methodological Guidance

Q. What techniques validate the successful deprotection of the Cbz group in derivatives?

  • TLC or HPLC: Monitor disappearance of the Cbz-protected intermediate.
  • Mass Spectrometry: Confirm molecular weight reduction (loss of Cbz group, ~91 Da).
  • Colorimetric Assays: Use ninhydrin to detect free amines .

Q. How can computational modeling assist in predicting reactivity or biological activity of derivatives?

  • DFT Calculations: Predict sites of electrophilic/nucleophilic attack on the aromatic ring.
  • Docking Studies: Simulate interactions with target proteins (e.g., NAMPT inhibitors in ) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.